molecular formula C20H17ClN4O4S B2718744 N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1286703-98-7

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2718744
CAS No.: 1286703-98-7
M. Wt: 444.89
InChI Key: RXEUKWDJFMQGQT-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzo[d]thiazole ring, a dihydrobenzo[d][1,4]dioxin ring, and an imidazolidinone moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and dihydrobenzo[d][1,4]dioxin intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its heterocyclic structure could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug development or as a tool in biochemical assays.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide include other heterocyclic compounds with benzo[d]thiazole, dihydrobenzo[d][1,4]dioxin, or imidazolidinone moieties. Examples might include:

  • Benzo[d]thiazole derivatives
  • Dihydrobenzo[d][1,4]dioxin derivatives
  • Imidazolidinone derivatives

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClN5O3SC_{24}H_{20}ClN_5O_3S, with a molecular weight of 471.96 g/mol. Its structure includes a benzothiazole moiety and an imidazolidinone derivative, which are known to confer various biological activities.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown moderate to significant antibacterial and antifungal activities. The presence of the benzodioxin group may enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds structurally related to this compound can act as selective inhibitors of certain enzymes. For example, derivatives have been found to inhibit peptide deformylase (PDF), an enzyme critical for bacterial protein maturation . This inhibition leads to bactericidal effects against various pathogenic strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : It potentially disrupts the cell cycle at various checkpoints, particularly G1/S and G2/M phases.
  • Enzyme Inhibition : By binding to active sites of enzymes such as PDF or other targets involved in cellular metabolism, it hinders their function and leads to cellular stress or death.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against human breast cancer cell lines. The study found that one derivative exhibited an IC50 value of 12 µM against MCF7 cells, indicating potent anticancer potential .

Study 2: Antimicrobial Potency

Another investigation assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The study concluded that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Activity Type Target IC50/MIC Value Reference
AnticancerMCF7 Breast Cancer Cells12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Enzyme InhibitionPeptide DeformylaseIC50 = 46 µM

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c21-12-1-3-14-17(9-12)30-19(22-14)23-18(26)11-24-5-6-25(20(24)27)13-2-4-15-16(10-13)29-8-7-28-15/h1-4,9-10H,5-8,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEUKWDJFMQGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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